molecular formula C22H24N4O3 B14969335 N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

Cat. No.: B14969335
M. Wt: 392.5 g/mol
InChI Key: BTHQGEWZFDGCQE-UHFFFAOYSA-N
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Description

N-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is an organic compound with a complex structure that includes a quinoxaline core, a carbamoyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the carbamoyl group and the propanamide moiety. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

N-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and have similar chemical properties.

    Carbamoyl derivatives: Compounds with carbamoyl groups exhibit similar reactivity and can undergo similar chemical reactions.

    Propanamide derivatives: These compounds share the propanamide moiety and have comparable chemical behavior.

Uniqueness

N-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide

InChI

InChI=1S/C22H24N4O3/c1-5-20(28)25(4)21-22(29)26(18-9-7-6-8-16(18)24-21)13-19(27)23-17-12-14(2)10-11-15(17)3/h6-12H,5,13H2,1-4H3,(H,23,27)

InChI Key

BTHQGEWZFDGCQE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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